molecular formula C18H24N2O2 B6048415 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide

2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide

Cat. No. B6048415
M. Wt: 300.4 g/mol
InChI Key: VDVBAJFTQJDTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide is a chemical compound that belongs to the class of pyrrolidine-5-carboxamides. This compound has gained significant attention in the scientific community due to its potential application in the field of medicine.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by targeting multiple signaling pathways. It has been found to inhibit the activity of enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide have been extensively studied. It has been found to have low toxicity and high selectivity towards cancer cells. Moreover, it has been found to induce apoptosis in cancer cells without affecting normal cells. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide in lab experiments are its high selectivity towards cancer cells, low toxicity, and potent anticancer activity. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research on 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide. Some of the possible future directions include:
1. Studying the efficacy of this compound in combination with other anticancer drugs.
2. Investigating the mechanism of action of this compound in more detail.
3. Developing more efficient and cost-effective synthesis methods for this compound.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide is a promising compound with significant potential in the field of medicine. Its potent anticancer activity, low toxicity, and high selectivity towards cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide involves the condensation reaction between 3-phenylpropanal, cyclopropanecarboxylic acid, and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the reaction is high, and the purity of the product is excellent.

Scientific Research Applications

2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide has shown promising results in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. Moreover, it has been found to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

2-cyclopropyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(11-15-8-9-15)19-16-12-18(22)20(13-16)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVBAJFTQJDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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